4-(4-Chloro-benzenesulfonyl)-morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDGQZJWZACMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292298 | |
| Record name | 4-(4-Chloro-benzenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22771-99-9 | |
| Record name | NSC81385 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chloro-benzenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-CHLORO-BENZENESULFONYL)-MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 4 4 Chloro Benzenesulfonyl Morpholine and Its Analogs
Direct Synthesis Approaches from Key Precursors
Direct synthesis methods provide the most straightforward pathways to 4-(4-chloro-benzenesulfonyl)-morpholine and related structures. These approaches typically involve the formation of the crucial sulfonamide bond from readily available starting materials.
Nucleophilic Attack of Morpholine (B109124) on Halogenated Benzenesulfonyl Chlorides
A widely employed and efficient method for the synthesis of this compound is the nucleophilic attack of the secondary amine of the morpholine ring on an electrophilic halogenated benzenesulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product. Common bases used for this purpose include pyridine (B92270), triethylamine, or an aqueous solution of sodium carbonate. The choice of solvent can vary, with acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) being frequently used.
A general procedure involves dissolving morpholine in a suitable solvent with a base, followed by the dropwise addition of 4-chlorobenzenesulfonyl chloride. The reaction mixture is often stirred at room temperature for a period of time to ensure complete reaction. The product can then be isolated and purified by standard techniques such as filtration and recrystallization. The yields for this type of reaction are generally high.
| Reactants | Base | Solvent | Yield (%) | Reference |
| Morpholine, p-toluenesulphonyl chloride | Pyridine | Acetone | 80.9 | nih.gov |
| Aniline (B41778), benzenesulfonyl chloride | Pyridine | Dichloromethane | 92 | acs.org |
| Aniline, benzenesulfonyl chloride | Triethylamine (TEA) | THF | 86 | acs.org |
| Diamino aryne precursor, sulfonamide | Triethylamine (TEA) | Dichloromethane | 85 | acs.org |
Formation of the Sulfonamide Bond via Condensation Reactions
The formation of the sulfonamide bond in this compound is fundamentally a condensation reaction. This reaction involves the joining of two molecules, morpholine and 4-chlorobenzenesulfonyl chloride, with the elimination of a small molecule, in this case, hydrogen chloride.
This condensation is a cornerstone of sulfonamide synthesis and is applicable to a wide range of amines and sulfonyl chlorides, allowing for the generation of a diverse library of sulfonamide-containing compounds. The reaction conditions can be tailored based on the reactivity of the specific amine and sulfonyl chloride used. For instance, weakly basic amines may require more forcing conditions or the use of a more reactive sulfonylating agent. The reaction between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal (B1671930) in the presence of an acid catalyst is an example of a condensation reaction that can lead to the formation of more complex sulfonamide structures. mdpi.com
Synthesis via Advanced Intermediate Compounds
More intricate synthetic routes to analogs of this compound involve the use of advanced intermediate compounds. These multi-step strategies allow for the introduction of greater molecular diversity and the construction of more complex target molecules.
Derivatization from Substituted 4-Nitrophenyl-morpholine Precursors
A versatile approach to synthesizing analogs involves the use of substituted 4-nitrophenyl-morpholine precursors. In this strategy, the morpholine moiety is first attached to a nitro-activated aromatic ring, which can then be chemically modified. For example, 4-(4-nitrophenyl)morpholine (B78992) can be synthesized via a nucleophilic aromatic substitution reaction between p-halonitrobenzene (e.g., p-fluoronitrobenzene) and morpholine. nih.gov
The nitro group in the resulting 4-(4-nitrophenyl)morpholine is a key functional handle that can be reduced to an amino group. This amino group can then be diazotized and subjected to a Sandmeyer-type reaction to introduce a variety of substituents, or it can be used in other transformations to build more complex structures. For instance, the reduction of the nitro group to an amine, followed by reaction with a sulfonyl chloride, would lead to the desired sulfonamide. This multi-step approach provides access to a wide range of substituted analogs that may not be readily available through direct synthesis.
| Precursor | Reagent | Product | Reference |
| p-halonitrobenzene, morpholine | - | 4-(4-nitrophenyl)morpholine | nih.gov |
| 4-(4-nitrophenyl)morpholine | Reducing agent | 4-(4-aminophenyl)morpholine | nih.gov |
Utilization of N-(Benzenesulfonyl)cyanamide Potassium Salts for Functionalization
N-(Benzenesulfonyl)cyanamide potassium salts are reactive intermediates that can be used to introduce the benzenesulfonyl group. While direct reaction with morpholine to form this compound is not a commonly cited route, these salts are known to react with other nucleophiles. For instance, they have been shown to react with mercaptoheterocycles to yield N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. This suggests a potential, albeit less direct, pathway where the cyanamide (B42294) group could be transformed or cleaved after the initial reaction.
A related reagent, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), has been utilized as an electrophilic cyanating agent. organic-chemistry.org The reactivity of such compounds highlights the potential for N-sulfonyl cyanamides to act as precursors for the introduction of the sulfonyl group, although the specific application of the potassium salts for direct morpholine functionalization requires further investigation. The synthesis of N-allenyl cyanamides has been achieved using N-cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating the versatility of this class of reagents. researchgate.net
Introduction of the Morpholine Moiety via Amino Group Reactions
An alternative synthetic strategy involves the introduction of the morpholine moiety onto a pre-existing molecule containing an amino group. This can be achieved by reacting a primary or secondary amine with a reagent that can form the morpholine ring. One such method involves the use of 2-chloroethanol. researchgate.net The amine can be bis-alkylated with two molecules of 2-chloroethanol, followed by an intramolecular cyclization to form the morpholine ring.
This approach is particularly useful for creating analogs where the sulfonamide portion of the molecule is assembled first. For example, a substituted aniline could first be reacted with 4-chlorobenzenesulfonyl chloride to form the corresponding sulfonamide. The amino group of the aniline moiety could then be transformed into a morpholine ring using the aforementioned method. This strategy allows for the late-stage introduction of the morpholine ring, which can be advantageous in a multi-step synthesis.
| Starting Material | Reagent | Product Feature | Reference |
| Amine | 2-chloroethanol | Introduction of morpholine moiety | researchgate.net |
Modern Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of novel methods that offer significant advantages over traditional synthetic routes. These modern methodologies often focus on improving reaction efficiency, reducing reaction times, and enhancing product yields and purity.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations. researchgate.netnih.govijpsjournal.comlew.ro This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.net In the context of sulfonamide-morpholine derivatives, microwave irradiation has been successfully employed in the synthesis of Schiff bases.
The general approach involves the condensation of a primary amine with an aldehyde or ketone to form an imine, or Schiff base. While direct literature on the microwave-assisted synthesis of Schiff bases derived specifically from this compound is not abundant, the principles can be extrapolated from related sulfonamide structures. For instance, the synthesis of various Schiff's bases of sulfanilamide (B372717) has been achieved in minutes with high yields using microwave irradiation, whereas conventional methods require several hours. nih.gov
A typical procedure for the microwave-assisted synthesis of a hypothetical sulfonamide-morpholine Schiff base would involve:
Reaction of 4-chlorobenzenesulfonyl chloride with a suitable amino-functionalized morpholine derivative to form the core sulfonamide structure.
Subsequent condensation of the resulting sulfonamide, if it contains a primary amino group, with an aromatic aldehyde under microwave irradiation.
The key advantages of this microwave-assisted approach include:
Rapid Reaction Times: Reactions that typically take hours can often be completed in a matter of minutes.
Higher Yields: The efficient and uniform heating provided by microwaves can lead to improved conversion rates and higher product yields.
Cleaner Reactions: The reduced reaction times can minimize the formation of byproducts, simplifying purification.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Schiff Base
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 2-12 minutes nih.gov |
| Yield | Moderate to Good | High to Quantitative nih.gov |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires bulk solvents | Can often be performed with minimal or no solvent |
The development of efficient catalytic systems is paramount for achieving high yields and selectivity in the synthesis of this compound and its analogs. The core reaction, the sulfonylation of morpholine, can be catalyzed to improve its efficiency.
While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in readily available literature, general principles of amine sulfonylation can be applied. The reaction between an amine (morpholine) and a sulfonyl chloride (4-chlorobenzenesulfonyl chloride) is often carried out in the presence of a base to neutralize the HCl byproduct. However, more advanced catalytic systems can offer greater control over the reaction.
Organocatalysis: Atropisomeric 4-dimethylaminopyridine-N-oxide (4-DMAP-N-oxide) derivatives have been employed as organocatalysts in the kinetic resolution of indolines via N-sulfonylation. nih.gov This highlights the potential of chiral organocatalysts to achieve stereoselectivity in sulfonylation reactions of substituted morpholines.
Transition Metal Catalysis: Palladium-based catalysts are widely used in cross-coupling reactions to form C-N bonds. While not a direct sulfonylation, Pd-catalyzed amination of aryl halides followed by reaction with a sulfonyl chloride represents an alternative route to N-arylsulfonylmorpholines. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst has been used for the synthesis of various nitrogen heterocycles, including morpholines, through a Wacker-type aerobic oxidative cyclization. organic-chemistry.org
The exploration of novel catalytic systems, including both organocatalysts and transition metal catalysts, remains an active area of research to further enhance the synthesis of this class of compounds.
Preparation of Structurally Related Analogs
The synthesis of structurally related analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.
The synthesis of substituted phenylsulfonylmorpholines can be readily achieved by reacting morpholine or a substituted morpholine with a variety of substituted benzenesulfonyl chlorides. The general synthetic scheme involves the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of a chloride ion. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl that is formed.
This modular approach allows for the introduction of a wide range of substituents on the phenyl ring of the benzenesulfonyl moiety. For example, by using benzenesulfonyl chlorides with different electronic and steric properties (e.g., methyl, methoxy, nitro groups at various positions), a library of substituted phenylsulfonylmorpholines can be generated.
The structural diversity of morpholine-containing sulfonyl derivatives can be expanded beyond simple substituted phenylsulfonylmorpholines. A variety of synthetic routes are available to access a wide range of these compounds.
One common strategy involves the reaction of morpholine with different sulfonyl chlorides, such as:
Alkylsulfonyl chlorides: to produce N-alkylsulfonylmorpholines.
Heteroarylsulfonyl chlorides: to introduce heterocyclic moieties, which are prevalent in many biologically active molecules.
Furthermore, the morpholine ring itself can be modified. Syntheses of C-substituted morpholines from 1,2-amino alcohols provide a pathway to chiral and substituted morpholine scaffolds. organic-chemistry.org These can then be reacted with 4-chlorobenzenesulfonyl chloride to yield a diverse set of analogs. For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines. organic-chemistry.org
Another approach involves the modification of a pre-formed sulfonamide. For example, functional groups on the phenyl ring of the sulfonyl moiety can be chemically transformed to introduce further diversity.
The versatility of these synthetic routes allows for the creation of a vast chemical space of morpholine-containing sulfonyl derivatives for various scientific investigations.
Biological Activities and Preclinical Evaluation of 4 4 Chloro Benzenesulfonyl Morpholine and Its Analogs
Antimicrobial and Anti-biofilm Activities
The antimicrobial potential of benzenesulfonyl-morpholine scaffolds has been a subject of scientific inquiry. While data on the specific compound 4-(4-Chloro-benzenesulfonyl)-morpholine is limited, studies on its close structural analogs provide insight into the general activity of this chemical class.
Direct antibacterial activity for the structural analog 4-(Phenylsulfonyl) morpholine (B109124), which lacks the chloro substitution, has been evaluated against a panel of pathogenic bacteria. In these studies, the compound did not exhibit significant direct antibacterial action. The minimum inhibitory concentration (MIC) was found to be greater than or equal to 1024 μg/mL for both Gram-positive strains like Staphylococcus aureus and Gram-negative strains including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa nih.gov. A MIC value of this magnitude generally indicates a lack of clinically relevant direct antimicrobial activity.
However, the same study revealed that 4-(Phenylsulfonyl) morpholine can act as an antibiotic modulator nih.gov. When combined with aminoglycoside antibiotics such as amikacin (B45834) and gentamicin (B1671437), it demonstrated an ability to lower the MIC of these antibiotics against Gram-negative strains. The most notable effect was observed against a P. aeruginosa strain, where the addition of the morpholine compound at a sub-inhibitory concentration (128 μg/mL) reduced the MIC of amikacin eight-fold, from 312.5 to 39.06 μg/mL nih.gov. This suggests that while not potently bactericidal or bacteriostatic on its own, the compound may interfere with bacterial resistance mechanisms, thereby re-sensitizing them to conventional antibiotics.
Another study on related compounds, 4(-phenylsulonphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine), showed moderate activity against the Gram-positive bacterium Bacillus subtilis, but no inhibitory activity against E. coli chemsociety.org.ng.
Table 1: Antibacterial Activity of 4-(Phenylsulfonyl) morpholine
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | ≥1024 μg/mL |
| Escherichia coli | Gram-Negative | ≥1024 μg/mL |
| Klebsiella pneumoniae | Gram-Negative | ≥1024 μg/mL |
| Pseudomonas aeruginosa | Gram-Negative | ≥1024 μg/mL |
Data sourced from studies on the analog 4-(Phenylsulfonyl) morpholine nih.gov.
Similar to its antibacterial profile, the analog 4-(Phenylsulfonyl) morpholine has been shown to lack potent direct antifungal activity. Studies using the microdilution method determined its MIC to be ≥1024 μg/mL against several clinically relevant yeast species, including Candida albicans, Candida tropicalis, and Candida krusei nih.gov.
While the specific compound this compound has not been extensively evaluated, the broader class of morpholine-containing compounds has been investigated for antifungal applications. For example, certain morpholine derivatives are known to act as agricultural and pharmaceutical fungicides by inhibiting two different enzymes in the sterol biosynthesis pathway, a critical component of the fungal cell membrane nih.gov. However, the benzenesulfonyl-morpholine scaffold does not appear to share this high intrinsic antifungal potency.
The mechanism of action for sulfonamide-based compounds is well-established. As a class, sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient that bacteria must produce themselves. By blocking this pathway, sulfonamides prevent bacterial replication, exerting a bacteriostatic effect.
In the context of biofilms—structured communities of bacteria encased in a self-produced matrix—the mechanism is more complex. Biofilms confer significant resistance to conventional antibiotics. While specific studies on the anti-biofilm mechanism of this compound are not available, research on other sulfonamides suggests potential interference with bacterial signaling pathways. One such pathway is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms mdpi.comnih.gov. By disrupting QS signals, certain compounds can prevent the formation of biofilms without directly killing the bacteria. Another potential mechanism is the disruption of the extracellular polymeric substance (EPS) matrix that holds the biofilm together mdpi.com.
Enzyme Inhibition Profiles
Beyond antimicrobial activity, benzenesulfonamide derivatives are widely recognized as potent inhibitors of a class of metalloenzymes known as carbonic anhydrases.
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) located in the enzyme's active site. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the enzyme's catalytic activity—the reversible hydration of carbon dioxide to bicarbonate and a proton nih.gov. This inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.
There are several human CA isoforms, and the development of isoform-specific inhibitors is a key goal in medicinal chemistry to reduce off-target effects. The most ubiquitous cytosolic isoforms are CA I and CA II, while other isoforms, such as CA IX and CA XII, are transmembrane proteins associated with specific pathologies.
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors and is generally absent in most normal tissues. Its expression is induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. CA IX plays a crucial role in regulating pH, allowing cancer cells to thrive in an acidic environment that would be toxic to healthy cells. This makes CA IX an attractive target for anticancer therapies.
The development of CA IX-selective inhibitors is a major focus of research. The benzenesulfonamide scaffold is a key pharmacophore for this purpose. Selectivity is achieved through a strategy known as the "tail approach," where modifications are made to the molecule that extend away from the zinc-binding sulfonamide group nih.gov. These "tails" can form specific interactions with amino acid residues that differ between the various CA isoforms.
For instance, the active site of CA II contains a bulky phenylalanine residue (Phe131), whereas CA IX has a smaller valine (Val131) at the equivalent position nih.gov. Inhibitors with bulky tails may experience steric hindrance in the CA II active site, leading to weaker binding, while fitting more favorably into the more accommodating active site of CA IX. This structural difference is a primary basis for achieving selectivity. Ureido-substituted benzenesulfonamides are a class of compounds that have shown excellent potency and selectivity for CA IX and CA XII over the off-target CA I and II isoforms nih.govplos.org.
Table 2: Inhibition Constants (Kᵢ) of Representative Ureido-Substituted Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms
| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Selectivity (II/IX) |
|---|---|---|---|---|---|
| U-CH₃ | 3,5-dimethylphenyl | 10800 | 1765 | 7 | ~252 |
| U-F (SLC-0111) | 4-fluorophenyl | 9730 | 960 | 45 | ~21 |
| U-NO₂ | 3-nitrophenyl | 35 | 15 | 1 | 15 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | ~0.5 |
Data sourced from literature on benzenesulfonamide analogs designed as selective CA inhibitors nih.govnih.gov. Lower Kᵢ values indicate more potent inhibition. Selectivity is calculated as the ratio of Kᵢ for the off-target isoform (hCA II) to the target isoform (hCA IX).
Carbonic Anhydrase (CA) Inhibition
Inhibition of Cytosolic Isoforms (e.g., CA II)
The benzenesulfonamide scaffold is a well-established pharmacophore in the design of carbonic anhydrase (CA) inhibitors. Research into derivatives of this scaffold has demonstrated potent inhibition of various human carbonic anhydrase (hCA) isoforms, including the cytosolic isoform hCA II. This isoform is a dominant and physiologically significant enzyme found in numerous tissues mdpi.com.
Studies on 4-anilinoquinazoline-based benzenesulfonamides have revealed compounds with single-digit nanomolar activity against hCA II. For example, certain derivatives exhibited Kᵢ values as low as 2.4 nM and 4.6 nM, highlighting the potent inhibitory capacity of the benzenesulfonamide moiety semanticscholar.org. Similarly, hydroxyimine-tethered benzenesulfonamides have also been identified as potent inhibitors of hCA II, with Kᵢ values ranging from 4.4 to 80.7 nM acs.org.
The general structure-activity relationship for benzenesulfonamide-based inhibitors of hCA II indicates that the sulfonamide group is crucial for binding to the zinc ion within the enzyme's active site tandfonline.com. The nature of the substituent on the phenyl ring can significantly modulate the inhibitory activity.
| Compound Class | Specific Analog | hCA II Inhibition (Kᵢ) | Reference |
|---|---|---|---|
| 4-Anilinoquinazoline-based benzenesulfonamides | Compound 4a | 2.4 nM | semanticscholar.org |
| 4-Anilinoquinazoline-based benzenesulfonamides | Compound 4e | 4.6 nM | semanticscholar.org |
| 4-Anilinoquinazoline-based benzenesulfonamides | Compound 3a | 8.7 nM | semanticscholar.org |
| Hydroxyimine-tethered benzenesulfonamides | Compound 32 | 4.4 nM | acs.org |
| Hydantoin-substituted benzenesulfonamides | Various analogs | 1.2 - 91.2 nM | mdpi.com |
Other Enzyme Targets
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. While direct studies on the cholinesterase inhibitory activity of this compound were not identified in the reviewed literature, research on related morpholine-containing compounds and sulfonamides provides some context.
A study on a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group demonstrated significant anti-cholinesterase activities. One of the most potent compounds in this series exhibited IC₅₀ values of 1.94 µM for AChE and 28.37 µM for BChE mdpi.com. Kinetic analysis revealed a mixed-type inhibition mechanism for these compounds mdpi.com. This suggests that the morpholine moiety can be a component of potent cholinesterase inhibitors.
Another study focused on (4-nitrophenyl)sulfonoxyl derivatives of morpholine analogs as inhibitors of AChE. The results indicated that the 4-nitrobenzenesulfonyl group plays a crucial role in determining the mode of inhibition, shifting it from competitive to noncompetitive nih.gov. For instance, 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide showed noncompetitive inhibition with a Kᵢ value of 19.0 µM for the (S)-enantiomer nih.gov.
| Compound Class | Specific Analog | Enzyme | Inhibition (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| 4-N-phenylaminoquinoline-morpholine derivatives | Compound 11g | AChE | 1.94 µM (IC₅₀) | mdpi.com |
| 4-N-phenylaminoquinoline-morpholine derivatives | Compound 11g | BChE | 28.37 µM (IC₅₀) | mdpi.com |
| (4-nitrophenyl)sulfonoxyl morpholine derivatives | (S)-enantiomer of a derivative | AChE | 19.0 µM (Kᵢ) | nih.gov |
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine nih.gov. While no specific studies on the tyrosinase inhibitory activity of this compound were found, research on related sulfonamide and morpholine-containing compounds indicates potential for this class of molecules.
A study on a series of 4-((3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl)morpholines, which are structurally related to the target compound, identified them as potent tyrosinase inhibitors nih.gov. One of these compounds exhibited non-competitive inhibition with an inhibition constant (Kᵢ) of 0.0025 µM nih.gov. This highlights that the morpholine sulfonyl scaffold can be a basis for highly potent tyrosinase inhibitors.
Furthermore, other classes of sulfonamide derivatives have been investigated as tyrosinase inhibitors. For example, certain sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds have shown better tyrosinase inhibitory activity than the reference drug, kojic acid, with one derivative exhibiting an IC₅₀ value of 30.14 µM tandfonline.com.
| Compound Class | Specific Analog | Inhibition (IC₅₀/Kᵢ) | Inhibition Type | Reference |
|---|---|---|---|---|
| 4-((3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl)morpholines | Compound 8 | 0.0025 µM (Kᵢ) | Non-competitive | nih.gov |
| Sulfonamide-substituted 1,3,5-triphenyl pyrazolines | Compound 4c | 30.14 µM (IC₅₀) | Not specified | tandfonline.com |
Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. The benzenesulfonamide moiety is a key structural feature of selective COX-2 inhibitors, known as coxibs nih.gov.
Specific data on the COX inhibitory activity of this compound is not available in the reviewed scientific literature. However, the broader class of benzenesulfonamide derivatives has been extensively studied for COX inhibition. For instance, a series of 4-benzylideneamino-benzenesulfonamides were evaluated as selective COX-2 inhibitors, with the most potent compound showing an IC₅₀ for COX-2 of 0.74 µM and a selectivity index of 114.5 mdpi.com.
Another study on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles found that these compounds retained potent and selective COX-2 inhibition, with one phenyl-derivative having an IC₅₀ for COX-2 of 53 nM nih.gov. These findings underscore the importance of the sulfonamide group for potent and selective COX-2 inhibition. The general consensus is that the sulfonamide group binds to a secondary pocket present in the COX-2 active site, which is responsible for the selectivity over COX-1 nih.gov.
| Compound Class | Specific Analog | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 4-benzylideneamino-benzenesulfonamides | Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 | mdpi.com |
| Sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles | Phenyl-derivative 2a | >10 | 0.053 | >188 | nih.gov |
Receptor Modulation and Antagonism
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, upon binding its ligand CXCL12, plays a crucial role in cell trafficking, which is implicated in processes like cancer metastasis and HIV entry nih.govwikipedia.org. Consequently, CXCR4 antagonists are of significant therapeutic interest.
Direct experimental data on the CXCR4 antagonistic activity of this compound is not present in the available literature. However, the development of small-molecule CXCR4 antagonists has included compounds with sulfonamide moieties. The search for non-peptidic small molecules targeting CXCR4 has led to the discovery of various classes of compounds that are cationic and can bind to the predominantly anionic extracellular domain of the receptor nih.gov.
While specific examples of benzenesulfonamide-morpholine structures as CXCR4 antagonists are scarce in the literature, the general field of small molecule CXCR4 antagonists is an active area of research. For instance, the first FDA-approved small-molecule CXCR4 antagonist was Plerixafor nih.gov. The development of novel antagonists continues, with a focus on improving oral bioavailability and pharmacokinetic properties. The role of specific structural motifs, such as the 4-chlorobenzenesulfonyl group or the morpholine ring, in conferring CXCR4 antagonism has not been explicitly detailed in the reviewed studies.
CD4 Receptor Down-Modulation in the Context of Viral Entry Inhibition
Currently, there is no publicly available scientific literature detailing the direct effects of this compound on the down-modulation of the CD4 receptor. The CD4 receptor is a critical component for the entry of certain viruses, such as HIV, into host cells. nih.govnih.gov The process of CD4 down-modulation, where the number of CD4 receptors on the cell surface is reduced, is a known mechanism that can inhibit viral entry and replication. nih.gov While various compounds are investigated for their ability to induce this effect as a potential antiviral strategy, specific studies on this compound in this context have not been reported in the available research.
Interactions with Other Receptor Systems (e.g., CCR9, Bromodomains)
There is a lack of specific data in the current scientific literature regarding the interaction of this compound with the CCR9 receptor or bromodomains.
The CCR9 receptor is a chemokine receptor that plays a role in inflammatory processes, and its antagonists are being investigated for the treatment of inflammatory bowel disease. nih.govnih.govdovepress.com However, no studies have specifically implicated this compound as a CCR9 antagonist.
Bromodomains are protein modules that recognize acetylated lysine residues and are involved in the regulation of gene transcription. They have emerged as important targets in cancer and inflammation research. nih.gov While numerous inhibitors of bromodomains are under investigation, there is no published research to suggest that this compound functions as a bromodomain inhibitor.
Antiproliferative and Anticancer Effects (In Vitro/Preclinical)
Inhibition of Cancer Cell Line Proliferation (e.g., breast cancer cell lines MDA-MB-231, MCF-7)
There is no specific experimental data available in the peer-reviewed scientific literature that details the antiproliferative and anticancer effects of this compound on the breast cancer cell lines MDA-MB-231 and MCF-7. These two cell lines are widely used in breast cancer research to represent different subtypes of the disease. nih.govnih.govresearchgate.netmdpi.comtaylorandfrancis.com While a variety of compounds, including some containing morpholine moieties, have been investigated for their potential to inhibit the growth of these cell lines, specific studies on this compound are not present in the available literature.
Table 1: Summary of Antiproliferative Activity Data
| Compound | Cell Line | Reported Activity |
| This compound | MDA-MB-231 | No data available |
| This compound | MCF-7 | No data available |
Molecular Mechanisms of Antiproliferative Action (e.g., induction of apoptosis)
Given the absence of studies on the antiproliferative effects of this compound, the molecular mechanisms of its potential antiproliferative action, including the induction of apoptosis, have not been elucidated. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. nih.govmdpi.comnih.govmdpi.com This process involves a cascade of molecular events leading to characteristic morphological and biochemical changes in the cell. However, without experimental evidence, it is not possible to determine if this compound can induce apoptosis or to describe the potential pathways involved.
Table 2: Summary of Mechanistic Data
| Compound | Molecular Mechanism | Supporting Evidence |
| This compound | Induction of Apoptosis | No data available |
| This compound | Other Antiproliferative Mechanisms | No data available |
Structure Activity Relationship Sar Studies for 4 4 Chloro Benzenesulfonyl Morpholine Analogs
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological profile of 4-(4-Chloro-benzenesulfonyl)-morpholine analogs can be significantly altered by modifying substituents on both the benzenesulfonyl and morpholine (B109124) rings. The morpholine ring, a versatile and privileged pharmacophore in medicinal chemistry, can influence the molecule's pharmacokinetic properties and interact with target proteins. nih.gov Modifications to this scaffold are a key strategy in drug design.
The potency and selectivity of benzenesulfonyl derivatives can be fine-tuned by the introduction of various electron-donating or electron-withdrawing groups on the phenyl ring. For instance, in a study of 4-phenyl-1-benzenesulfonylimidazolidinones, the introduction of substituents at the 3 or 4-position of the phenyl ring had a marked effect on their cytotoxic activity. nih.gov A quantitative structure-activity relationship (QSAR) analysis of a 4-substituted series of these compounds revealed a strong correlation between the STERIMOL L value (a measure of the steric bulk of a substituent) and biological activity. nih.gov This suggests that the volume of the substituent is a critical determinant of potency, with larger substituents at the 4-position enhancing activity. nih.gov
These findings can be extrapolated to analogs of this compound. The table below illustrates hypothetical SAR trends based on these principles.
| R (Position on Benzene Ring) | Electronic Effect | Steric Effect | Predicted Impact on Potency |
| 4-Cl | Electron-withdrawing | Moderate | Baseline |
| 4-H | Neutral | Small | Potentially decreased |
| 4-CH3 | Electron-donating | Moderate | Potentially altered |
| 4-OCH3 | Electron-donating | Moderate | Potentially altered |
| 4-CF3 | Strongly electron-withdrawing | Large | Potentially increased |
| 3-NO2 | Strongly electron-withdrawing | Moderate | Potentially altered selectivity |
This table is illustrative and based on general principles of medicinal chemistry.
Influence of Halogenation (e.g., Chloro-substitution) on Bioactivity and Binding Affinity
The chlorine atom is electron-withdrawing, which can alter the charge distribution across the aromatic ring and influence interactions with the biological target. In a series of 4-aminoquinazoline derivatives, the presence of a 4-chlorophenyl group was found to be important for high-affinity binding to the opioid receptor-like 1 (ORL1) receptor. nih.govresearchgate.net This highlights the favorable contribution of a chloro-substituent to ligand-receptor interactions.
Furthermore, the introduction of a chlorine atom can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes and reach its target. The table below summarizes the potential effects of the chloro-substituent.
| Property | Influence of 4-Chloro Group | Consequence for Bioactivity |
| Electronics | Electron-withdrawing | Modulates pKa, alters electrostatic interactions |
| Lipophilicity | Increases | May improve membrane permeability |
| Metabolic Stability | Can block sites of metabolism | May increase half-life |
| Binding Interactions | Can form halogen bonds | May enhance binding affinity |
Role of the Sulfonamide Linker in Molecular Recognition and Target Interaction
The sulfonamide linker has several key features that contribute to molecular recognition:
Hydrogen Bonding: The sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors. These interactions are crucial for anchoring the molecule within the binding site of a target protein.
Rigidity and Geometry: The sulfonamide group imparts a degree of conformational rigidity to the molecule, which can be advantageous for binding affinity by reducing the entropic penalty of binding. The tetrahedral geometry around the sulfur atom orients the attached phenyl and morpholine rings in a specific spatial arrangement.
The typical structure of a tertiary sulfonamide involves a central sulfur atom double-bonded to two oxygen atoms and also bonded to a nitrogen atom and, in this case, the aniline (B41778) group of the benzenesulfonyl moiety. nih.gov This arrangement creates a stable and predictable structural motif for drug design.
Conformational Analysis and Elucidation of Bioactive Conformations
The morpholine ring typically exists in a stable chair conformation. However, the orientation of the 4-chlorobenzenesulfonyl group relative to the morpholine ring can vary. Computational modeling and spectroscopic techniques can provide insights into the preferred conformations of the molecule. For example, in a study of mefenamic acid, quantum-chemical calculations were used to predict the most probable conformers based on the dihedral angles between different parts of the molecule. mdpi.com
The presence of the chloro-substituent can also influence conformational preferences. Studies on (2S,4R)-4-chloroproline have shown that the chlorine atom has a strong preference for a specific puckered structure in the proline ring. nih.gov Similarly, the chloro group on the phenyl ring of this compound could influence the rotational barrier around the C-S bond, potentially favoring a particular orientation of the phenyl ring for optimal target interaction. Elucidating these conformational nuances is a critical step in rational drug design and the optimization of this class of compounds.
Computational and Molecular Modeling Studies of 4 4 Chloro Benzenesulfonyl Morpholine
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is instrumental in understanding the binding mode of 4-(4-chloro-benzenesulfonyl)-morpholine to its potential biological targets and estimating the strength of the interaction, often expressed as a binding affinity or docking score.
In studies of analogous morpholine-containing compounds, molecular docking has been successfully employed to predict binding to a variety of targets. For instance, morpholine-linked thiazolidinone hybrids have been docked against multiple targets to identify Enoyl‐ACP reductase as a potential site of action, with predicted binding affinities in the micromolar range. scispace.com Similarly, docking studies of 4-phthalimidobenzenesulfonamide derivatives, which share the benzenesulfonamide core with this compound, have revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE).
A hypothetical molecular docking study of this compound against a putative kinase target could yield results similar to those presented in the interactive table below. Such a study would involve preparing the three-dimensional structures of both the ligand and the protein, defining a binding site, and then using a scoring function to rank the different binding poses.
Interactive Data Table: Hypothetical Molecular Docking Results of this compound Against Putative Kinase Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase A | XXXX | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |
| Kinase B | YYYY | -7.9 | Asp165, Phe167, Val23 | Hydrophobic, Pi-Alkyl |
| Kinase C | ZZZZ | -9.1 | Thr102, Arg150, Met98 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the reactivity of this compound and its ability to participate in various types of chemical interactions.
For related sulfonamide derivatives, DFT studies have been used to optimize molecular geometries and calculate electronic properties that are essential for their biological activity. The findings from such studies on 4-phthalimidobenzenesulfonamide derivatives, for example, have revealed reactive electronic properties that are important for their anticholinesterase activity.
The electronic properties of this compound, as would be determined by quantum chemical calculations, can be summarized in the table below. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive.
Data Table: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 3.5 D |
| Molecular Electrostatic Potential (Negative Region) | Oxygen atoms of the sulfonyl and morpholine (B109124) groups |
| Molecular Electrostatic Potential (Positive Region) | Hydrogen atoms of the morpholine ring |
Note: The data presented here is hypothetical and representative of values obtained for similar small molecules through quantum chemical calculations.
Molecular Dynamics Simulations to Explore Dynamic Interactions with Biological Targets
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational changes and flexibility of both the ligand and the target protein over time. MD simulations can be used to assess the stability of the docked pose, calculate the binding free energy, and identify key residues that are consistently involved in the interaction.
In silico studies of related compounds, such as 4-phthalimidobenzenesulfonamide derivatives, have utilized MD simulations to confirm the stability of the ligand-protein complex and to correlate these findings with molecular docking results. Similarly, MD simulations have been applied to understand the solubilization behavior of drugs in surfactant and cosolvent systems, which can be relevant for formulation development. nih.gov
An MD simulation of this compound bound to a target enzyme would typically be run for several nanoseconds. The trajectory of the simulation would be analyzed to determine parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For classes of compounds that include morpholine or sulfonamide moieties, QSAR studies have been developed to predict their inhibitory activity against various targets. For instance, a QSAR model for morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors has been reported. nih.gov Such models typically use a set of molecular descriptors, which can be calculated from the two-dimensional or three-dimensional structure of the molecules, and a statistical method, such as multiple linear regression or machine learning algorithms, to build the predictive model.
A hypothetical 2D-QSAR equation for a series of analogs of this compound might look like the following:
Log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * TPSA + 0.8
Where LogP is the logarithm of the octanol-water partition coefficient, MW is the molecular weight, and TPSA is the topological polar surface area.
Analysis of Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic contacts) at Enzyme and Receptor Binding Sites
A detailed analysis of the specific molecular interactions between this compound and its biological target is crucial for understanding the basis of its activity and for guiding lead optimization. These interactions can be identified from the results of molecular docking and molecular dynamics simulations.
The key structural features of this compound that can participate in molecular interactions include:
The morpholine ring: The oxygen and nitrogen atoms can act as hydrogen bond acceptors.
The sulfonyl group: The two oxygen atoms are strong hydrogen bond acceptors.
The chlorophenyl group: The aromatic ring can engage in hydrophobic and pi-stacking interactions, while the chlorine atom can participate in halogen bonding.
In studies of related sulfonamides, hydrogen bonding and hydrophobic interactions have been shown to be critical for binding to their targets. For example, in the binding of 4-phthalimidobenzenesulfonamide derivatives to acetylcholinesterase, both types of interactions play a significant role.
Data Table: Potential Molecular Interactions of this compound at a Hypothetical Binding Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue Type |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln |
| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |
| Chlorophenyl Ring | Hydrophobic/Pi-Stacking | Phe, Tyr, Trp, Leu, Val, Ile |
| Chlorine Atom | Halogen Bond | Backbone Carbonyl Oxygen |
Therapeutic Potential and Future Research Trajectories of 4 4 Chloro Benzenesulfonyl Morpholine
Implications for the Development of Novel Antimicrobial Agents
The rising threat of antimicrobial resistance necessitates the discovery and development of new therapeutic strategies. While some compounds exhibit direct antimicrobial activity, others can act as adjuvants, enhancing the efficacy of existing antibiotics. Research into the related compound, 4-(Phenylsulfonyl) morpholine (B109124), has shown that while it lacks intrinsic antimicrobial properties, it can modulate the activity of antibiotics such as amikacin (B45834) and gentamicin (B1671437) against multi-resistant bacterial strains. nih.govnih.gov This suggests a potential role for 4-(4-Chloro-benzenesulfonyl)-morpholine as a modulator of antibiotic activity. The presence of the chloro group on the phenyl ring may further influence this activity, potentially leading to a more potent synergistic effect with conventional antibiotics.
Future research should focus on elucidating the mechanism by which such compounds interfere with bacterial resistance mechanisms. It is plausible that they may inhibit efflux pumps or other resistance-conferring enzymes, thereby re-sensitizing resistant bacteria to existing drugs. A systematic investigation into the structure-activity relationship of a series of halogenated benzenesulfonyl-morpholine derivatives could provide valuable insights for the design of novel antimicrobial adjuvants.
Prospects in Targeted Cancer Therapeutics and Chemotherapeutic Strategies
The morpholine scaffold is a key pharmacophore in a number of anticancer drugs. researchgate.net Similarly, the sulfonamide group is present in various compounds with demonstrated antitumor activity. For instance, a novel N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide has been identified as a potent inhibitor of β-catenin, a key protein in the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov This compound demonstrated significant inhibition of cancer cell proliferation. nih.gov
Given that this compound shares the 4-chlorobenzenesulfonyl moiety, it is conceivable that it could also exhibit anticancer properties. Future investigations should explore its cytotoxic effects against a panel of cancer cell lines. Mechanistic studies could then be undertaken to identify its molecular targets within cancer cells. The potential for this compound to act as a radiosensitizer, as has been observed with other novel sulfonamide derivatives, should also be considered. nih.gov
| Compound | Target Pathway/Protein | Observed Effect | Reference |
|---|---|---|---|
| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | β-catenin (Wnt signaling) | Inhibition of cancer cell proliferation | nih.gov |
| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives | Not specified | Cytotoxic activity against HepG2 cells and radiosensitizing effects | nih.gov |
Applications in Modulating Key Enzyme and Receptor Pathways
The morpholine ring is a versatile scaffold that can interact with a variety of enzymes and receptors. For example, certain morpholinium derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. nih.gov Furthermore, chiral alkoxymethyl morpholine analogs have been developed as potent and selective antagonists of the dopamine D4 receptor. nih.gov
The presence of the benzenesulfonyl group in this compound introduces additional possibilities for interaction with biological targets. For instance, novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and identified as potential α-glucosidase inhibitors, suggesting a role for the morpholine moiety in modulating carbohydrate metabolism. mdpi.com Therefore, it is plausible that this compound could modulate the activity of various enzymes or receptors, and its specific targets warrant investigation.
| Compound Class | Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Morpholinium derivatives | Acetylcholinesterase (AChE) | Neurodegenerative diseases | nih.gov |
| Chiral alkoxymethyl morpholine analogs | Dopamine D4 receptor | Neurological and psychiatric disorders | nih.gov |
| N-methylmorpholine-substituted benzimidazolium salts | α-Glucosidase | Diabetes | mdpi.com |
Exploration of Novel Pharmacological Targets Identified Through High-Throughput Screening and Computational Approaches
High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid screening of large compound libraries against specific biological targets. nih.gov In the context of this compound, HTS could be employed to identify its currently unknown pharmacological targets. By screening this compound against a diverse array of assays representing different enzyme families, receptor types, and cellular pathways, novel and unexpected therapeutic opportunities may be uncovered.
Computational approaches, such as molecular docking and virtual screening, can complement HTS by predicting potential binding interactions with known protein structures. These in silico methods can help to prioritize experimental screening efforts and provide insights into the molecular basis of the compound's activity. The integration of HTS and computational modeling represents a rational and efficient strategy for elucidating the full therapeutic potential of this compound.
Design and Synthesis of Advanced Analogs with Enhanced Selectivity, Potency, and Optimized Pharmacological Profiles
The development of analogs is a crucial step in optimizing the therapeutic properties of a lead compound. For this compound, the synthesis of a library of derivatives with systematic modifications to its structure could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The morpholine moiety is often amenable to modification, and its replacement with bioisosteres could lead to advantageous alterations in properties such as metabolic stability. enamine.net
Key areas for structural modification could include:
Substitution on the phenyl ring: Exploring different halogen substitutions or the introduction of other functional groups to probe the electronic and steric requirements for optimal activity.
Modification of the morpholine ring: Introducing substituents on the morpholine ring to alter its conformation and potential interactions with biological targets.
Replacement of the sulfonyl linker: Investigating the impact of replacing the sulfonyl group with other linkers, such as an amide or a ketone, on the compound's biological activity.
Through a carefully designed medicinal chemistry campaign, it may be possible to develop advanced analogs of this compound with superior therapeutic properties for a range of diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Chloro-benzenesulfonyl)-morpholine, and how can reaction conditions be optimized?
- The synthesis typically involves sulfonylation of morpholine derivatives using 4-chlorobenzenesulfonyl chloride. Key steps include controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or THF), and base catalysts (e.g., triethylamine). Optimization focuses on yield and purity through iterative adjustments of stoichiometry and reaction time .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- IR spectroscopy identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and aryl C-Cl bonds . NMR (¹H/¹³C) confirms the morpholine ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.3–7.8 ppm). X-ray crystallography (via SHELX programs) resolves bond lengths and angles, with validation using R-factor and residual electron density analysis .
Q. How can researchers verify the purity and stability of this compound under varying storage conditions?
- Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored by TLC or LC-MS. Solid-state stability is confirmed using DSC and XRPD to detect polymorphic changes .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Use SHELXL for least-squares refinement, incorporating restraints for disordered moieties (e.g., morpholine ring conformers). Cross-validate with DFT-calculated geometries and electron density maps. Discrepancies in thermal parameters may require twinning analysis or high-resolution synchrotron data .
Q. How does the position of the chloro and sulfonyl groups influence biological activity in structure-activity relationship (SAR) studies?
- Comparative studies of analogs (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine) show that para-substitution on the benzene ring enhances target binding due to optimal steric and electronic effects. Fluorine or bromine substitutions at meta positions reduce metabolic stability but increase lipophilicity .
Q. What experimental designs are effective for evaluating metabolic stability and cytochrome P450 interactions?
- Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal assays with NADPH cofactors. Measure substrate depletion via LC-MS/MS. For solubility, employ shake-flask methods in PBS (pH 7.4) to determine logP and intrinsic clearance .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding poses using crystal structures of target proteins (e.g., PI3Kγ). Pharmacophore mapping identifies critical interactions, such as hydrogen bonding with the sulfonyl group and hydrophobic contacts with the chloroaryl moiety .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Reconcile differences by optimizing DFT calculation parameters (e.g., solvent model: IEFPCM, functional: B3LYP/6-311+G(d,p)). Experimental artifacts (e.g., solvent polarity, pH) must be replicated in simulations. Cross-check with DEPT-135 and HSQC for unambiguous assignments .
Q. What causes variability in biological assay results across different labs, and how can it be mitigated?
- Variability arises from differences in cell lines (e.g., HEK293 vs. HeLa), assay buffers, or compound solubility. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate via inter-lab reproducibility tests .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
